![molecular formula C7H4BrF2N3 B1378340 6-溴-3-(二氟甲基)-[1,2,4]三唑并[4,3-a]吡啶 CAS No. 1428532-79-9](/img/structure/B1378340.png)
6-溴-3-(二氟甲基)-[1,2,4]三唑并[4,3-a]吡啶
描述
“6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C7H4BrF2N3 . It is used in various chemical reactions and has specific physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is represented by the InChI code:InChI=1S/C7H4BrF2N3/c8-4-1-2-5-11-12-7 (6 (9)10)13 (5)3-4/h1-3,6H . The compound has a molecular weight of 248.03 . Physical And Chemical Properties Analysis
The compound has a predicted density of 1.95±0.1 g/cm3 and a pKa of 0.29±0.50 . It is a solid at room temperature .科学研究应用
三唑衍生物在药物化学中的作用
三唑衍生物,包括 [1,2,4]三唑并[4,3-a]吡啶部分,由于其广泛的生物活性而在药物化学中发挥着至关重要的作用。这些化合物因其作为抗菌、抗真菌、抗癌、抗病毒和抗炎剂的潜力而被广泛研究。例如,已发现 1,2,3-三唑和 1,2,4-三唑杂合体是对包括耐药菌株(如金黄色葡萄球菌)引起的疾病在内的广泛疾病的有效抑制剂(Li & Zhang, 2021)。这些杂合体表现出双重或多重作用机制,增强了它们的治疗效果。
光学传感器和材料科学
三唑衍生物在光学传感器的开发中也备受瞩目。三唑及其衍生物(如嘧啶和吡啶)的结构多功能性允许创建可用作精美传感材料的化合物。这些材料不仅用于生物应用,还用于为材料科学挑战创造创新解决方案。这些化合物独特的传感能力归因于它们形成配位键和氢键的能力,这使它们适用于各种传感和检测应用(Jindal & Kaur, 2021)。
腐蚀抑制
除了它们的生物学意义之外,1,2,3-三唑衍生物还因其作为金属和合金的腐蚀抑制剂的潜力而被探索。特别是 1,4-二取代的 1,2,3-三唑衍生物在各种酸性介质中保护金属免受腐蚀方面显示出良好的效率。这种应用在金属耐用性和寿命至关重要的行业中备受关注(Hrimla 等人,2021 年)。
环境和农用化学应用
三唑衍生物也因其环境和农用化学应用而受到认可。它们作为合成具有杀虫、除草和杀菌特性的化合物的关键中间体,为开发新的农业产品做出贡献,这些产品可以增强作物保护和生产力。它们的作用延伸到环境化学,在那里它们因其在污染控制和作为绿色化学倡议组成部分的潜力而受到研究(Saganuwan, 2017)。
作用机制
安全和危害
生化分析
Biochemical Properties
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity. This interaction can lead to alterations in signal transduction pathways, affecting cellular responses. Additionally, 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can interact with nucleic acids, potentially influencing gene expression and replication processes .
Cellular Effects
The effects of 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating the activity of key signaling molecules, this compound can either promote or inhibit cell proliferation. Furthermore, 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, thereby altering their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate or repress gene expression by interacting with DNA or RNA, leading to changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or heat can lead to its degradation. Over time, the compound’s impact on cellular processes may diminish as it degrades, highlighting the importance of controlled experimental conditions .
Dosage Effects in Animal Models
The effects of 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity .
Metabolic Pathways
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can influence metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a key determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
属性
IUPAC Name |
6-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-1-2-5-11-12-7(6(9)10)13(5)3-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLYGCWLDHOLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193483 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428532-79-9 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride](/img/structure/B1378257.png)
![tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate](/img/structure/B1378260.png)

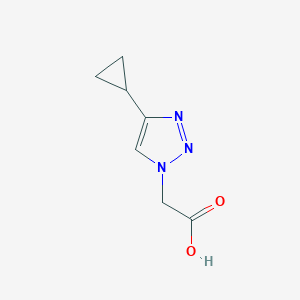
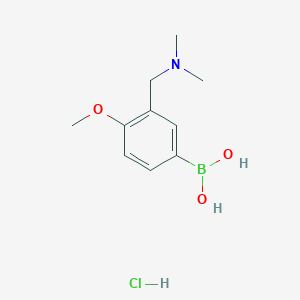
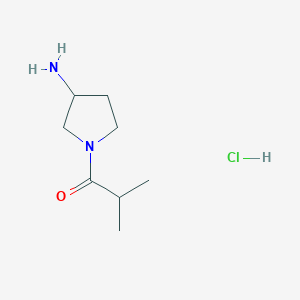
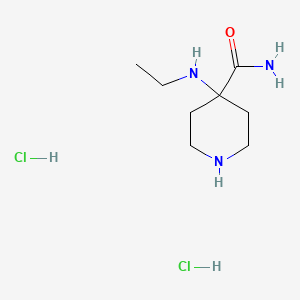
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)
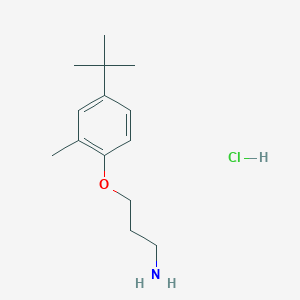

![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)
amine](/img/structure/B1378277.png)

